(S)-gamma-Octanolactone (S)-gamma-Octanolactone (S)-gamma-Octanolactone is a natural product found in Thymbra capitata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434372
InChI: InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3/t7-/m0/s1
SMILES: CCCCC1CCC(=O)O1
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

(S)-gamma-Octanolactone

CAS No.:

Cat. No.: VC13434372

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-gamma-Octanolactone -

Specification

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name (5S)-5-butyloxolan-2-one
Standard InChI InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3/t7-/m0/s1
Standard InChI Key IPBFYZQJXZJBFQ-ZETCQYMHSA-N
Isomeric SMILES CCCC[C@H]1CCC(=O)O1
SMILES CCCCC1CCC(=O)O1
Canonical SMILES CCCCC1CCC(=O)O1

Introduction

Chemical and Structural Properties

Molecular Characteristics

(S)-gamma-Octanolactone, systematically named (S)-5-butyldihydrofuran-2(3H)-one, is a cyclic ester with a four-membered lactone ring. Key properties include:

PropertyValueSource
Molecular weight142.20 g/mol
Boiling point234 °C (lit.)
Density0.981 g/mL at 25 °C
Optical rotation ([α]D[\alpha]_D)-42° (neat, 20°C)
Refractive index (nDn_D)1.443–1.446
Vapor pressure1 hPa at 20°C

The compound’s enantiomeric purity is critical for its organoleptic profile, with the (S)-form exhibiting a more pronounced creamy-coconut aroma compared to the (R)-enantiomer .

Stereochemical Significance

The asymmetric carbon at position 4 of the lactone ring dictates its chirality. Microbial biosynthesis using Mortierella sp. strains achieves high stereoselectivity, yielding (S)-gamma-octalactone with an optical rotation of -42°, surpassing earlier methods that produced mixtures with lower enantiomeric excess .

Synthesis and Production

Microbial Biosynthesis

The stereoselective synthesis of (S)-gamma-octalactone is predominantly achieved via bioconversion using fungal strains:

  • Microorganism: Mortierella isabellina and related species.

  • Substrate: Caprylic acid (octanoic acid).

  • Process:

    • Fermentation: Substrate is fed continuously (0.75 g/L/h) alongside glucose (0.36 g/L/h) under controlled aeration (3.5 L/min).

    • Hydroxylation: Stereospecific hydroxylation at the C4 position of the substrate.

    • Lactonization: Spontaneous cyclization of the 4-hydroxyoctanoic acid intermediate.

  • Yield: 15–25 g/L, significantly higher than traditional chemical methods .

This method avoids racemization and leverages compartmentalized mycelial structures enriched with peroxisomes to enhance efficiency .

Chemical Synthesis

While less common, chemical routes involve:

  • Intramolecular esterification: Acid-catalyzed cyclization of 4-hydroxyoctanoic acid.

  • Epoxide ring-opening: Reaction of epoxyhexane with sodio-malonic ester, followed by saponification and lactonization .

Industrial Applications

Flavor and Fragrance Industry

ApplicationUse LevelFunctionSource
Food flavors5–17 ppmEnhances coconut, peach, and tropical notes in beverages, baked goods, and confectionery ,
Perfumery0.1–10%Adds creamy undertones to floral (tuberose, jasmine) and oriental fragrances ,
Cosmetics1–5%Stabilizes emulsions and imparts subtle sweetness in lotions and creams

Specialty Chemicals

  • Plasticizers: Serves as a monomer for biodegradable polyesters.

  • Pharmaceuticals: Intermediate in synthesizing GABAergic agents due to structural similarity to gamma-butyrolactone .

Market Analysis and Future Trends

Global Market Overview

Parameter20222030 ProjectionCAGR
Market size$15 million$25 million7.0%
Asia-Pacific share45%50%-
Key playersZhongyue Aroma, Anhui Hyea Aromas, Soda Aromatic ,

Emerging Opportunities

  • Plant-based foods: Demand for vegan dairy alternatives drives use in imitation creams and cheeses .

  • Green chemistry: Bioengineered Yarrowia lipolytica strains for sustainable production .

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